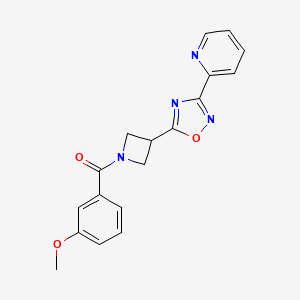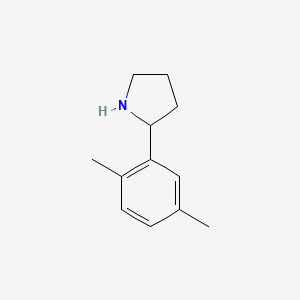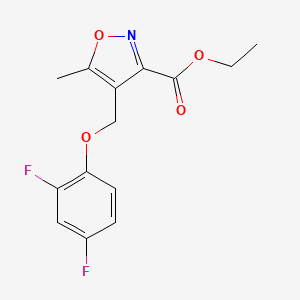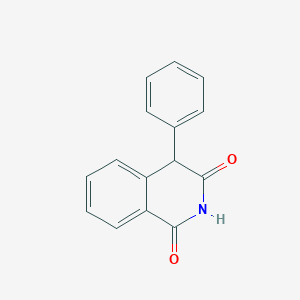![molecular formula C20H18ClN3O2 B2861827 5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole CAS No. 1788753-89-8](/img/structure/B2861827.png)
5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a phenyl ring, and a 1,2,4-oxadiazole ring . The 1,3,4-oxadiazole is an important class of heterocyclic scaffold, which serves as the main core in a wide range of therapeutics .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the phenyl groups, and the formation of the 1,2,4-oxadiazole ring . The synthetic strategies used could include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine, phenyl, and 1,2,4-oxadiazole rings . The spatial orientation of substituents and the stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates .Chemical Reactions Analysis
The compound could undergo various chemical reactions due to the presence of the pyrrolidine, phenyl, and 1,2,4-oxadiazole rings . The pyrrolidine ring, in particular, is known for its versatility in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine, phenyl, and 1,2,4-oxadiazole rings could affect its solubility, melting point, and other properties .Applications De Recherche Scientifique
Cancer Treatment
The indole derivatives, which are structurally similar to the oxadiazole compound , have been shown to possess significant anti-cancer properties . These compounds can interact with cancer cells, potentially leading to the development of new therapeutic agents. The 1,2,4-oxadiazole ring, in particular, could be explored for its ability to inhibit cancer cell growth or induce apoptosis.
Antimicrobial Activity
Compounds with an oxadiazole ring have been evaluated for their antimicrobial efficacy. For instance, certain derivatives have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) . The chlorophenyl group in the compound could enhance this activity, making it a candidate for developing new antibiotics.
Antiviral Research
The antiviral potential of indole and oxadiazole derivatives has been documented, with some compounds exhibiting inhibitory activity against influenza A and Coxsackie B4 virus . The structural features of 5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole could be optimized to target specific viral proteins or replication mechanisms.
Neurological Disorders
Indole derivatives have been associated with the treatment of various neurological disorders due to their interaction with biological pathways in the human body . The compound could be investigated for its potential effects on neurodegenerative diseases or as a modulator of neurotransmitter systems.
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives make them candidates for treating conditions like arthritis and other inflammatory diseases . The compound’s ability to modulate inflammatory responses could be further researched to develop targeted therapies.
Metabolic Disorders
Indole derivatives have shown promise in treating metabolic disorders such as diabetes . The compound’s potential to interact with metabolic enzymes or receptors could lead to novel treatments for these conditions.
Chemical Synthesis and Catalysis
The oxadiazole ring is a versatile moiety in chemical synthesis and can act as a catalyst or intermediate in various organic reactions . The compound could be used to develop new synthetic methodologies or as a building block for more complex molecules.
Material Science
Due to the stability and electronic properties of the oxadiazole ring, such compounds can be used in material science, particularly in the development of organic semiconductors or photovoltaic materials . The compound’s phenyl groups may contribute to its conductive properties, making it useful in electronic applications.
Mécanisme D'action
Safety and Hazards
Orientations Futures
The compound “5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole” and similar compounds could have potential applications in the development of new drugs. Future research could focus on further exploring the biological activity of these compounds, optimizing their synthesis, and investigating their mechanism of action .
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-1-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c21-16-10-5-4-9-15(16)13-18(25)24-12-6-11-17(24)20-22-19(23-26-20)14-7-2-1-3-8-14/h1-5,7-10,17H,6,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIXGFFHKIXITI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-(8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2861745.png)
![3-(3-hydroxypropyl)-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2861746.png)
![2,2,2-trichloro-1-[4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2861747.png)
![(E)-3-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2861748.png)
![N-((4-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2861749.png)


![4-{[4-(2-Fluoropyridine-4-carbonyl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B2861755.png)

![1-(4-Fluorophenyl)-3-({4-[(4-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2861757.png)
![N-(4-ethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2861762.png)


